![molecular formula C9H9NO3 B1501820 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid CAS No. 1007875-95-7](/img/structure/B1501820.png)
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid
Overview
Description
“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a yellow solid with a molecular weight of 215.64 . Another related compound, “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid”, has a molecular weight of 193.16 .
Synthesis Analysis
A series of structurally diverse 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral study . Another study described an unprecedented mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction .
Molecular Structure Analysis
The molecular structure of these compounds was characterized using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectral study .
Chemical Reactions Analysis
The synthesis of these compounds involved a one-pot three-component reaction .
Physical And Chemical Properties Analysis
“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a yellow solid . The related compound “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid” is also a solid .
Scientific Research Applications
Anticancer Agent Development
Recent studies have highlighted the potential of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives in the development of new anticancer agents. These compounds have been shown to exhibit significant in vitro anticancer activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The efficacy of these compounds is comparable to, and sometimes exceeds, that of established chemotherapy drugs like Doxorubicin . This suggests that these oxazine derivatives could be promising candidates for further drug development and cancer treatment strategies.
High Throughput Mechanochemistry
The field of mechanochemistry has seen the application of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives in high throughput parallel synthesis . This innovative approach allows for the processing of multiple samples simultaneously, significantly increasing the efficiency of compound synthesis. Such methodologies are particularly useful in the rapid generation of libraries of compounds for screening in various biological assays, including fungicidal and polymer preparation applications .
Antioxidant and Antimicrobial Applications
Oxazine derivatives are being explored for their antioxidant and antimicrobial properties. These compounds could play a crucial role in developing new treatments for oxidative stress-related diseases and infections caused by resistant microbial strains . The ability to combat oxidative damage and inhibit microbial growth makes these derivatives valuable in both pharmaceutical and agricultural sectors.
Enantioselective Synthesis
The enantioselective synthesis of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives is a significant area of research due to their potential application in the total synthesis of morpholines . Morpholines are important in pharmaceuticals, and the ability to synthesize them in an enantiomerically pure form is crucial for the development of effective and safe drugs .
Drug-likeness Properties and Therapeutic Agents
The drug-likeness properties of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives make them suitable candidates as therapeutic agents. Their predicted pharmacokinetic profiles suggest that they could be effectively absorbed, distributed, metabolized, and excreted in the human body, which is essential for the development of new medications .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as poly (adp-ribose) polymerase (parp) inhibitors , suggesting that 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid may also target this enzyme. PARP plays a crucial role in DNA repair and genomic stability.
Mode of Action
Conversely, electron-donating groups such as methyl and t-butyl make the molecules electron-rich and could bind to electron-deficient sites of the target .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKDSBLTDYBAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695260 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid | |
CAS RN |
1007875-95-7 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007875-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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